2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol
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Overview
Description
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core structure with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine with a suitable carbonyl compound followed by cyclization can yield the desired pyrazolo[1,5-a]imidazole core . The methanol group can then be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazolo[1,5-a]imidazole core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazolo[1,5-a]imidazole core, such as aldehydes, carboxylic acids, and substituted methanol derivatives .
Scientific Research Applications
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol include other pyrazolo[1,5-a]imidazole derivatives and related heterocycles such as imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines .
Uniqueness
What sets {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol apart is its unique combination of the pyrazolo[1,5-a]imidazole core with a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h3,7,10H,1-2,4H2 |
InChI Key |
PJQPNYVLWRQHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)CO)N1 |
Origin of Product |
United States |
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